4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((methoxyimino)methyl)-1H-pyrrole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecule contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Structure-Activity Relationship Studies
The compound was investigated for its transcription inhibition activity mediated by both NF-kappaB and AP-1 transcription factors. Researchers focused on improving its potential oral bioavailability. Various substitutions on the pyrimidine ring were explored, concluding that specific substitutions at the 2- and 5-positions are critical for maintaining activity (Palanki et al., 2000).
Synthesis and Characterization
The chemical synthesis of similar structures has been explored, providing insights into the methods for creating such compounds. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which are structurally related, has been detailed, highlighting the importance of various synthetic routes in medicinal chemistry (Pan Qing-cai, 2011).
Hydrogen Bonding Studies
Investigations into the crystal structures of related compounds, focusing on their hydrogen bonding patterns, provide insights into their potential interactions and stability, which are crucial for their biological activity (Kubicki et al., 2000).
Antifungal Activity
Some derivatives of this compound class have been synthesized and evaluated for their antifungal activities. For example, N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showed moderate antifungal activities against various phytopathogenic fungi (Wu et al., 2012).
Future Directions
properties
IUPAC Name |
4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O3/c1-8(13-11(17)4-10(6-22-13)16(18,19)20)14(25)9-3-12(21-5-9)15(26)23-7-24-27-2/h3-8,21H,1-2H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALSMJIXVVRFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)NC=NOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)N/C=N/OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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